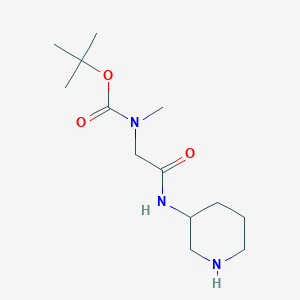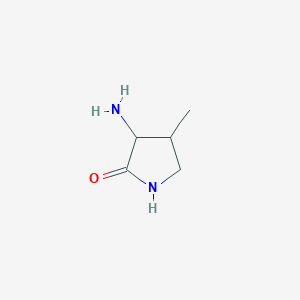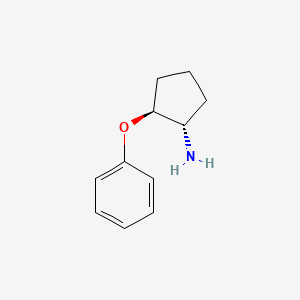
tert-Butyl methyl(2-oxo-2-(piperidin-3-ylamino)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl methyl(2-oxo-2-(piperidin-3-ylamino)ethyl)carbamate is a chemical compound with the molecular formula C13H25N3O3 and a molecular weight of 271.36 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of tert-Butyl methyl(2-oxo-2-(piperidin-3-ylamino)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative under specific conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Análisis De Reacciones Químicas
tert-Butyl methyl(2-oxo-2-(piperidin-3-ylamino)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
tert-Butyl methyl(2-oxo-2-(piperidin-3-ylamino)ethyl)carbamate is widely used in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl methyl(2-oxo-2-(piperidin-3-ylamino)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
tert-Butyl methyl(2-oxo-2-(piperidin-3-ylamino)ethyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: This compound has a similar structure but lacks the piperidine moiety.
tert-Butyl (2-oxo-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperidin-3-yl)carbamate: This compound has a similar structure but contains a pyrrolidine moiety instead of a piperidine moiety.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique properties and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C13H25N3O3 |
|---|---|
Peso molecular |
271.36 g/mol |
Nombre IUPAC |
tert-butyl N-methyl-N-[2-oxo-2-(piperidin-3-ylamino)ethyl]carbamate |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16(4)9-11(17)15-10-6-5-7-14-8-10/h10,14H,5-9H2,1-4H3,(H,15,17) |
Clave InChI |
NVXPQRWMMARYPK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CC(=O)NC1CCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12950850.png)


![2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline](/img/structure/B12950864.png)


![2-Bromo-1-[2-(decylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12950879.png)


![1H-Indole-7-propanenitrile, 1-[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]-, (E)-](/img/structure/B12950890.png)
